molecular formula C6H14ClNO2 B8096763 N-Me-D-Nva-OH.HCl

N-Me-D-Nva-OH.HCl

Cat. No.: B8096763
M. Wt: 167.63 g/mol
InChI Key: IGDWHEIQMSBEEU-NUBCRITNSA-N
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Description

N-Methyl-D-norvaline hydrochloride is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of the amino acid norvaline, where the amino group is methylated. This compound is often used in peptide synthesis and as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-D-norvaline hydrochloride typically involves the methylation of D-norvaline. One common method is the reaction of D-norvaline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective methylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-D-norvaline hydrochloride may involve the use of more efficient and scalable methods. For example, the methylation reaction can be performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-norvaline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-D-norvaline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-D-norvaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-D-leucine hydrochloride
  • N-Methyl-D-isoleucine hydrochloride
  • N-Methyl-D-valine hydrochloride

Uniqueness

N-Methyl-D-norvaline hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDWHEIQMSBEEU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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